Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-2-15-9(14)8-12-7(13-16-8)6-10-4-3-5-11-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIPYXNIKUYKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyanoacetate with hydrazine hydrate to form the intermediate hydrazide, which then undergoes cyclization with formic acid to yield the oxadiazole ring. The pyrimidine ring is introduced through subsequent reactions involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Synthesis of Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate
The synthesis of this compound typically involves the reaction of amidoximes with diethyl oxalate under specific conditions. This method has been documented to yield derivatives that can be further modified for enhanced biological activity. The general reaction pathway includes acylation followed by cyclization, which leads to the formation of the oxadiazole ring structure .
Biological Activities
Antimicrobial Properties
this compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that compounds within this class can inhibit the growth of pathogens by disrupting cellular processes or inhibiting enzyme activity .
Anticancer Potential
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. Ethyl 3-pyrimidin-2-yl derivatives have been evaluated for their ability to induce apoptosis in cancer cells. For instance, one study demonstrated that these compounds could enhance p53 expression and activate caspase pathways in MCF-7 breast cancer cells, suggesting a mechanism for their anticancer effects .
Antitubercular Activity
Another significant application is in the treatment of tuberculosis. Novel hybrids combining pyrimidine and oxadiazole moieties have been developed as antimycobacterial agents. These compounds target Mycobacterium tuberculosis without cross-resistance to existing treatments, making them valuable candidates for further development .
Case Studies and Research Findings
| Study | Findings | Biological Activity |
|---|---|---|
| Betül Kaya et al. (2016) | Synthesized novel oxadiazole derivatives | Antimicrobial and anticancer properties observed |
| MDPI (2020) | Evaluated the effects on MCF-7 cells | Induction of apoptosis through p53 activation |
| Recent Antimycobacterial Research | Developed hybrids showing efficacy against M. tuberculosis | No cross-resistance with current drugs |
Mechanism of Action
The mechanism of action of Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit key enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate can be contextualized by comparing it to analogous 1,2,4-oxadiazole derivatives. Key compounds for comparison include:
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Differences
- Pyrimidinyl vs. Phenyl/Cycloalkyl Substituents: The pyrimidinyl group (C₄H₃N₂) in the target compound introduces two additional nitrogen atoms compared to phenyl (C₆H₅) or cyclopentyl (C₅H₉) substituents.
Physicochemical Properties
- Boiling Points and Solubility : The phenyl-substituted derivative (CAS 37760-54-6) exhibits a higher boiling point (342.9°C) compared to the pyrimidinyl analog, likely due to stronger van der Waals interactions from the larger aromatic system .
- Lipophilicity : The cyclopentyl derivative (logP estimated ~2.5) is more lipophilic than the pyrimidinyl compound (logP ~1.8), influencing membrane permeability and bioavailability .
Biological Activity
Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which contributes to its bioisosteric properties compared to traditional amides and esters. The chemical formula is , and it exhibits various physicochemical properties that influence its biological activity, such as solubility and lipophilicity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against several cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.38 | Induction of apoptosis via p53 activation |
| U-937 (Monocytic Leukemia) | 5.0 | Caspase activation leading to cell death |
| CEM-13 (T-cell Leukemia) | 1.0 | Cell cycle arrest and apoptosis induction |
The compound demonstrated cytotoxicity comparable to established chemotherapeutics such as doxorubicin, particularly through mechanisms involving apoptosis and cell cycle modulation .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against various bacterial strains including Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) in the low micromolar range. The compound's ability to disrupt bacterial cell wall synthesis is a proposed mechanism for its efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Studies indicate that the compound activates apoptotic pathways by increasing p53 expression levels and promoting caspase activation in cancer cells .
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer proliferation and survival, such as histone deacetylases (HDACs), which are crucial for maintaining cancer cell viability .
- Antimicrobial Mechanisms : For bacterial targets, the compound interferes with metabolic pathways essential for bacterial growth and replication.
Case Studies
Several case studies illustrate the compound's potential:
- Breast Cancer Study : In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in a significant increase in apoptotic cells as assessed by flow cytometry .
- Tuberculosis Treatment : A study evaluating the compound against resistant strains of M. tuberculosis demonstrated its efficacy in reducing bacterial load in infected macrophages .
Q & A
Q. What are the optimized synthetic routes for Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization reactions involving oxadiazole precursors. For example, analogous oxadiazole derivatives (e.g., ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate) are synthesized using ethyl esters of carboxylic acids and hydroxylamine derivatives under reflux conditions . Key variables include solvent choice (e.g., ethanol or acetonitrile), reaction time (typically 12–24 hours), and temperature (80–100°C). Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >90% purity . Yield optimization requires careful stoichiometric control of reagents like carbodiimides or coupling agents.
Q. Which spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the oxadiazole and pyrimidine rings. For instance, analogous compounds (e.g., ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate) show distinct ¹H NMR peaks for ester groups (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) and aromatic protons (δ 7.5–8.5 ppm for pyrimidinyl groups) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents in this compound?
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides atomic-level resolution. For example, studies on ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-6-methyl-2-oxo-tetrahydro-pyrimidine-5-carboxylate revealed non-planar conformations of the pyrimidine ring due to steric hindrance, with torsion angles varying by 5–10° depending on substituents . Refinement protocols (e.g., anisotropic displacement parameters) must account for disorder in flexible ester groups.
Q. What computational methods are suitable for predicting the electronic properties of this compound in structure-activity relationship (SAR) studies?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model HOMO-LUMO gaps and electrostatic potential surfaces. For instance, studies on ethyl 3-acetyl-4-(3-methoxyphenyl)-tetrahydropyrimidine derivatives showed electron-withdrawing groups (e.g., trifluoromethyl) reduce the HOMO-LUMO gap by 0.5–1.0 eV, enhancing reactivity . Molecular docking (AutoDock Vina) further predicts binding affinities to biological targets like kinase enzymes .
Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?
Contradictions in NMR or IR spectra often arise from unreacted intermediates or stereoisomers. For example, residual hydroxylamine in ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate synthesis may produce overlapping peaks at δ 6.5–7.0 ppm . Solutions include:
- Repetitive recrystallization (e.g., using ethanol/water mixtures) to remove impurities.
- 2D NMR techniques (COSY, HSQC) to distinguish coupled protons .
- HPLC-MS to quantify purity and identify side products .
Methodological Challenges and Solutions
Q. What strategies improve the stability of this compound during long-term storage?
Stability studies on related oxadiazoles indicate degradation via hydrolysis of the ester group. Recommended practices:
Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?
Inter-lab validation requires standardized reporting of:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
